
Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,4,5-Tribenzoyloxy-6-éthylsulfanyloxane-2-carboxylate de méthyle est un composé organique complexe avec une structure unique qui comprend plusieurs groupes benzoyloxy et un groupe éthylsulfanyl
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,4,5-Tribenzoyloxy-6-éthylsulfanyloxane-2-carboxylate de méthyle implique généralement plusieurs étapes, à partir de molécules organiques plus simples. Une méthode courante implique l'estérification d'un dérivé d'oxane approprié avec du chlorure de benzoyle en présence d'une base telle que la pyridine. Le groupe éthylsulfanyl peut être introduit par une réaction de substitution nucléophile en utilisant un réactif d'éthylthiol approprié dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. L'utilisation de réacteurs à flux continu et d'équipements de synthèse automatisés peut améliorer l'efficacité et la capacité d'évolutivité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,4,5-Tribenzoyloxy-6-éthylsulfanyloxane-2-carboxylate de méthyle peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe éthylsulfanyl peut être oxydé en sulfoxyde ou en sulfone en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Les groupes benzoyloxy peuvent être réduits en groupes hydroxyle en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Les groupes benzoyloxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Nucléophiles tels que les amines, les thiols ou les alcools.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés hydroxylés.
Substitution : Divers dérivés d'oxane substitués.
Applications de la recherche scientifique
Le 3,4,5-Tribenzoyloxy-6-éthylsulfanyloxane-2-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 3,4,5-Tribenzoyloxy-6-éthylsulfanyloxane-2-carboxylate de méthyle implique son interaction avec diverses cibles moléculaires. Les groupes benzoyloxy peuvent participer à des liaisons hydrogène et à des interactions π-π, tandis que le groupe éthylsulfanyl peut participer à des réactions nucléophiles et électrophile. Ces interactions peuvent moduler l'activité des enzymes et d'autres protéines, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate involves its interaction with various molecular targets. The benzoyloxy groups can participate in hydrogen bonding and π-π interactions, while the ethylsulfanyl group can engage in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4,5-Triméthoxybenzoate de méthyle : Structure similaire, mais avec des groupes méthoxy au lieu de groupes benzoyloxy.
3,4,5-Tris(benzyloxy)benzoate de méthyle : Contient des groupes benzyloxy au lieu de groupes benzoyloxy.
Unicité
Le 3,4,5-Tribenzoyloxy-6-éthylsulfanyloxane-2-carboxylate de méthyle est unique en raison de la présence à la fois de groupes benzoyloxy et d'éthylsulfanyl, qui confèrent une réactivité et des applications potentielles distinctes par rapport à ses analogues. La combinaison de ces groupes fonctionnels permet une plus large gamme de transformations et d'interactions chimiques.
Propriétés
Formule moléculaire |
C30H28O9S |
|---|---|
Poids moléculaire |
564.6 g/mol |
Nom IUPAC |
methyl 3,4,5-tribenzoyloxy-6-ethylsulfanyloxane-2-carboxylate |
InChI |
InChI=1S/C30H28O9S/c1-3-40-30-25(38-28(33)21-17-11-6-12-18-21)23(37-27(32)20-15-9-5-10-16-20)22(24(39-30)29(34)35-2)36-26(31)19-13-7-4-8-14-19/h4-18,22-25,30H,3H2,1-2H3 |
Clé InChI |
SIKVBXANIMEERD-UHFFFAOYSA-N |
SMILES canonique |
CCSC1C(C(C(C(O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




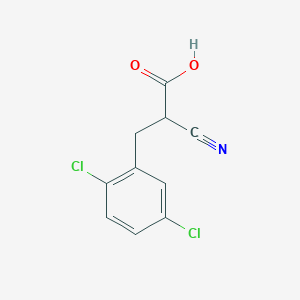

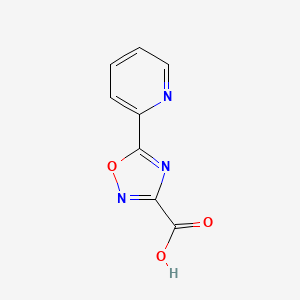
![19-Ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12288152.png)
![Ethyl 4-[2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B12288161.png)
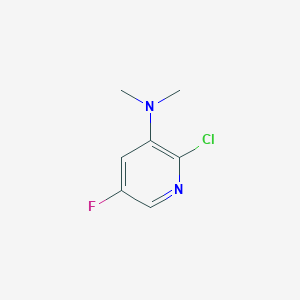
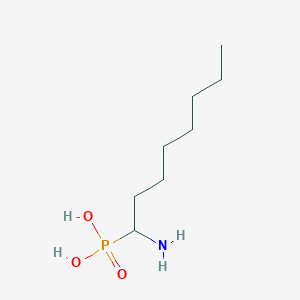
![2-[N-(1-Carboxy-3-phenylpropyl)alanyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B12288172.png)

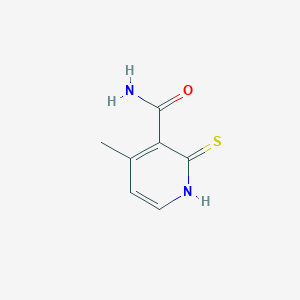
![(E)-4-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol](/img/structure/B12288183.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B12288197.png)
